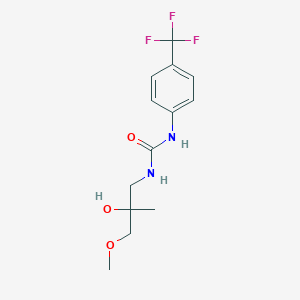
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C13H17F3N2O3 and its molecular weight is 306.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea, often referred to as a urea derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxy group, methoxy group, and a trifluoromethyl substituent. These functional groups contribute to its reactivity and interaction with biological systems.
The molecular formula of this compound is C13H16F3N1O3, with a molecular weight of approximately 291.27 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆F₃N₁O₃ |
| Molecular Weight | 291.27 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups can engage in hydrogen bonding, enhancing the compound's affinity for biological molecules. The trifluoromethyl group increases lipophilicity, potentially facilitating membrane permeability and bioavailability .
Antimicrobial Properties
Research has indicated that urea derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro studies have shown promising results, with minimum inhibitory concentrations (MIC) demonstrating significant activity against Mtb .
Anticancer Potential
In the context of cancer research, compounds similar to this compound have been investigated for their cytotoxic effects on cancer cell lines. A study focusing on triple-negative breast cancer (TNBC) highlighted the potential of urea-based compounds in inhibiting tumor growth and metastasis. The structural modifications in the urea linker were found to influence cytotoxicity significantly .
Case Study 1: Antimicrobial Activity
A series of derivatives based on the urea structure were synthesized and tested against Mtb. The most active compounds exhibited MIC values ranging from 0.63 to 1.26 μM. However, these compounds showed limited efficacy in vivo due to rapid metabolic degradation .
Case Study 2: Anticancer Activity
In a study assessing the efficacy of various urea derivatives against MDA-MB-231 cells (a TNBC cell line), it was found that modifications at specific sites on the molecule enhanced cytotoxicity. The ability of these compounds to cross the blood-brain barrier (BBB) was also evaluated, revealing that certain derivatives retained significant activity post-administration in animal models .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxy-3-phenyl-2-methylpropyl)-3-(trifluoromethyl)phenylurea | Lacks methoxy group | Reduced reactivity |
| 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea | Lacks trifluoromethyl group | Different pharmacokinetics |
特性
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(20,8-21-2)7-17-11(19)18-10-5-3-9(4-6-10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNQAXGYIAPRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














